molecular formula C24H28N4O3 B4580971 1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide

1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide

Cat. No.: B4580971
M. Wt: 420.5 g/mol
InChI Key: CGJBTMTVSLVOGA-UHFFFAOYSA-N
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Description

1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide is a complex organic compound that features a pyrrolidine ring, a piperidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide typically involves multiple steps, including the formation of the pyrrolidine and piperidine rings, followed by their functionalization and coupling. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize efficiency and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could introduce new functional groups, such as halides or amines .

Scientific Research Applications

1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action for 1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to a biological response. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide
  • 1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide

Uniqueness

Compared to similar compounds, 1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide may exhibit unique properties due to the presence of the 6-methylpyridin-2-yl group, which can influence its binding affinity and specificity for certain targets .

Properties

IUPAC Name

1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3/c1-16-6-8-20(9-7-16)28-15-19(14-22(28)29)24(31)27-12-10-18(11-13-27)23(30)26-21-5-3-4-17(2)25-21/h3-9,18-19H,10-15H2,1-2H3,(H,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJBTMTVSLVOGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)C(=O)NC4=CC=CC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide
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1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide
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1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide
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1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide
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1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide
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1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide

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